Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving a compound depend on its functional groups and molecular structure. For the related compound “4-(3,5-dichlorobenzamido)benzoic acid”, it has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . These properties can influence its reactivity in chemical reactions.Physical And Chemical Properties Analysis
For the related compound “4-(3,5-dichlorobenzamido)benzoic acid”, it has a density of 1.5±0.1 g/cm3, a boiling point of 427.8±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a polar surface area of 66 Å2 and a molar volume of 204.7±3.0 cm3 .Scientific Research Applications
Antimalarial Activity
Benech, A., Khoumeri, O., Curti, C., & Vanelle, P. (2024). Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate. Molbank, 2024(2), M1825. DOI: 10.3390/M1825
Mechanism of Action
Mode of Action
It is known that the compound contains an imidazole ring, which is known to show a broad range of chemical and biological properties . Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Compounds containing imidazole rings have been found to interact with a variety of biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
properties
IUPAC Name |
methyl 6-benzyl-2-[(3,5-dichlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N2O3S.ClH/c1-30-23(29)20-18-7-8-27(12-14-5-3-2-4-6-14)13-19(18)31-22(20)26-21(28)15-9-16(24)11-17(25)10-15;/h2-6,9-11H,7-8,12-13H2,1H3,(H,26,28);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJANEDITVANBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride |
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